molecular formula Tc B083966 Technetium-99 CAS No. 14133-76-7

Technetium-99

Cat. No. B083966
CAS RN: 14133-76-7
M. Wt: 98.90625 g/mol
InChI Key: GKLVYJBZJHMRIY-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04311689

Procedure details

To a vessel containing 2 mg. of aluminon and a piece of tin foil was added 1 ml. of pertechnetate solution and the pH adjusted to 5 with acid. The liquid mixture was allowed to stand for 15 minutes. Essentially all the pertechnetate was reduced to give a complex of technetium with the aluminon.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([C:25]([OH:27])=[O:26])[CH:19]=2)=[C:8]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:11](=[O:12])[CH:10]=[CH:9]2)=[CH:5][C:4]([C:28]([OH:30])=[O:29])=[C:3]([OH:31])[CH:2]=1.[NH3:32].N.N.[Sn].[Tc:36]([O-])(=O)(=O)=O>>[Tc:36].[CH:9]1[C:8]([C:7]([C:6]2[CH:1]=[CH:2][C:3]([OH:31])=[C:4]([C:28]([OH:30])=[O:29])[CH:5]=2)=[C:18]2[CH:19]=[C:20]([C:25]([OH:27])=[O:26])[C:21](=[O:24])[CH:22]=[CH:23]2)=[CH:14][C:13]([C:15]([OH:17])=[O:16])=[C:11]([OH:12])[CH:10]=1.[NH3:32].[NH3:32].[NH3:32] |f:0.1.2.3,7.8.9.10,^3:34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a vessel containing 2 mg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Tc]
Name
Type
product
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04311689

Procedure details

To a vessel containing 2 mg. of aluminon and a piece of tin foil was added 1 ml. of pertechnetate solution and the pH adjusted to 5 with acid. The liquid mixture was allowed to stand for 15 minutes. Essentially all the pertechnetate was reduced to give a complex of technetium with the aluminon.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([C:25]([OH:27])=[O:26])[CH:19]=2)=[C:8]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:11](=[O:12])[CH:10]=[CH:9]2)=[CH:5][C:4]([C:28]([OH:30])=[O:29])=[C:3]([OH:31])[CH:2]=1.[NH3:32].N.N.[Sn].[Tc:36]([O-])(=O)(=O)=O>>[Tc:36].[CH:9]1[C:8]([C:7]([C:6]2[CH:1]=[CH:2][C:3]([OH:31])=[C:4]([C:28]([OH:30])=[O:29])[CH:5]=2)=[C:18]2[CH:19]=[C:20]([C:25]([OH:27])=[O:26])[C:21](=[O:24])[CH:22]=[CH:23]2)=[CH:14][C:13]([C:15]([OH:17])=[O:16])=[C:11]([OH:12])[CH:10]=1.[NH3:32].[NH3:32].[NH3:32] |f:0.1.2.3,7.8.9.10,^3:34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a vessel containing 2 mg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Tc]
Name
Type
product
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04311689

Procedure details

To a vessel containing 2 mg. of aluminon and a piece of tin foil was added 1 ml. of pertechnetate solution and the pH adjusted to 5 with acid. The liquid mixture was allowed to stand for 15 minutes. Essentially all the pertechnetate was reduced to give a complex of technetium with the aluminon.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([C:25]([OH:27])=[O:26])[CH:19]=2)=[C:8]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:11](=[O:12])[CH:10]=[CH:9]2)=[CH:5][C:4]([C:28]([OH:30])=[O:29])=[C:3]([OH:31])[CH:2]=1.[NH3:32].N.N.[Sn].[Tc:36]([O-])(=O)(=O)=O>>[Tc:36].[CH:9]1[C:8]([C:7]([C:6]2[CH:1]=[CH:2][C:3]([OH:31])=[C:4]([C:28]([OH:30])=[O:29])[CH:5]=2)=[C:18]2[CH:19]=[C:20]([C:25]([OH:27])=[O:26])[C:21](=[O:24])[CH:22]=[CH:23]2)=[CH:14][C:13]([C:15]([OH:17])=[O:16])=[C:11]([OH:12])[CH:10]=1.[NH3:32].[NH3:32].[NH3:32] |f:0.1.2.3,7.8.9.10,^3:34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Tc](=O)(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a vessel containing 2 mg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Tc]
Name
Type
product
Smiles
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.